2-Vinyl-benzoic acid ethyl ester
Overview
Description
2-Vinyl-benzoic acid ethyl ester is a chemical compound with the CAS Number: 32082-32-9 . Its IUPAC name is ethyl 2-vinylbenzoate . It has a molecular weight of 176.22 . The compound is typically stored at temperatures between 2-8°C . It appears as a colorless to yellow sticky oil to semi-solid .
Synthesis Analysis
Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides can also react with alcohols to form esters .Molecular Structure Analysis
The InChI code for this compound is1S/C11H12O2/c1-3-9-7-5-6-8-10 (9)11 (12)13-4-2/h3,5-8H,1,4H2,2H3
. This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
Esters, including this compound, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters .Scientific Research Applications
Mechanism of Vinyl Interchange
The vinyl interchange reaction between benzoic acid and vinyl acetate, catalyzed by mercury-II acetate and an acetic solution of the BF3-AcOH complex, is an important process. The vinyl group is transferred as a whole from one carboxylate radical to another without carbon-hydrogen bond scission. This reaction mechanism has been elucidated through NMR spectroscopy, providing insights into the behavior of 2-Vinyl-benzoic acid ethyl ester in such reactions (Slinckx & Smets, 1966).
Water Transport in Ion-Selective Membranes
The study of water transport in ion-selective membranes using 2-(4-dipropylaminophenylazo)benzoic acid octadecyl ester highlights its applicability in monitoring the water uptake of dry solvent polymeric membranes. This research has implications for understanding the properties of this compound in similar contexts (Zwickl et al., 1998).
Application as Poly(vinyl chloride) Plasticizers
Research on glycerol esters obtained from benzoic acid demonstrates their potential as poly(vinyl chloride) plasticizers. This highlights an alternative, potentially more environmentally friendly application of this compound derivatives in the polymer industry (Suárez Palacios et al., 2014).
Diffusion Mechanism in Copolymers
The diffusion mechanism of monosubstituted benzoic acids through ethylene-vinyl acetate copolymers has been studied, providing insight into the transport properties of similar compounds like this compound in such materials (Maurin, Dittert, & Hussain, 1992).
Homogeneous Acylation of Cellulose
A homogeneous acylation process of cellulose using different vinyl esters, including vinyl benzoate, has been described. This process, which occurs without additional catalysts, suggests potential applications for this compound in the modification of cellulose and similar biopolymers (Hinner et al., 2016).
Mechanism of Action
Target of Action
As an ester, it is known to undergo reactions typical of this class of compounds, such as hydrolysis .
Mode of Action
The mode of action of 2-Vinyl-benzoic acid ethyl ester is primarily through its reactivity as an ester. Esters can be cleaved back into a carboxylic acid and an alcohol by reaction with water and a catalytic amount of acid . This reaction, known as hydrolysis, can occur under both acidic and basic conditions .
Biochemical Pathways
For instance, they can undergo hydrolysis, aminolysis, and trans-esterification reactions . These reactions can affect various biochemical pathways, depending on the specific ester and the biological context.
Pharmacokinetics
They are primarily metabolized through hydrolysis, and the resulting products are typically excreted in the urine .
Result of Action
The result of the action of this compound is the production of a carboxylic acid and an alcohol, as a result of hydrolysis . The specific molecular and cellular effects would depend on the identities of these products and their interactions with various biological targets.
Action Environment
The action of this compound, like that of other esters, can be influenced by various environmental factors. For instance, the rate of hydrolysis can be affected by the pH of the environment, with the reaction typically being faster under acidic or basic conditions . Additionally, factors such as temperature and the presence of catalysts can also influence the reaction rate.
Safety and Hazards
Future Directions
Esters are one of the more useful functional groups. Their low reactivity makes them easy to work with and they are stable enough to be used as a solvent in organic reactions . Esters are still reactive enough to undergo hydrolysis to form carboxylic acids, alcoholysis, to form different esters, and aminolysis to form amides . This opens up many possibilities for future research and applications.
Biochemical Analysis
Biochemical Properties
It is known that esters, the class of compounds to which 2-Vinyl-benzoic acid ethyl ester belongs, are often involved in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, often serving as substrates in enzymatic reactions .
Cellular Effects
It has been suggested that certain esters can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Esters are known to undergo hydrolysis in the presence of water and a catalytic amount of acid, forming a carboxylic acid and an alcohol . This reaction could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
Esters are generally stable compounds that can be stored for extended periods under appropriate conditions .
Metabolic Pathways
Esters are known to be involved in various metabolic pathways, often serving as substrates for enzymatic reactions .
Transport and Distribution
Many compounds are transported and distributed within cells via specific transporters or binding proteins .
Properties
IUPAC Name |
ethyl 2-ethenylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-9-7-5-6-8-10(9)11(12)13-4-2/h3,5-8H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLPNEZOGCOFJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465726 | |
Record name | Ethyl 2-ethenylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32082-32-9 | |
Record name | Ethyl 2-ethenylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.